4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide
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Overview
Description
4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide is a chemical compound that features a piperidine ring, a sulfonamide group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with piperidine to form 4-methylphenoxypiperidine. This intermediate is then reacted with benzene-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways. These interactions result in the modulation of biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Methylpiperidin-1-yl)propanamido]benzene-1-sulfonamide: Similar structure with a propanamido group instead of a phenoxy group.
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but lacks the sulfonamide group.
Uniqueness
4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and phenoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
827323-01-3 |
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Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[3-(4-methylphenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c1-14-4-8-16(9-5-14)23-17-3-2-12-20(13-17)15-6-10-18(11-7-15)24(19,21)22/h4-11,17H,2-3,12-13H2,1H3,(H2,19,21,22) |
InChI Key |
FZILHWWGOCOZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCN(C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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